molecular formula C11H10N2S B046421 1-(2-Naphthyl)-2-thiourea CAS No. 3394-04-5

1-(2-Naphthyl)-2-thiourea

Cat. No. B046421
CAS RN: 3394-04-5
M. Wt: 202.28 g/mol
InChI Key: JCGVEGFEGJLZDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Naphthyl)-2-thiourea and its derivatives typically involves the reaction of naphthyl isothiocyanate with amines or ammonia. For instance, a study by Zakariah et al. (2016) demonstrated the synthesis of a thiourea derivative by refluxing a mixture of ethylenediamine and 1-naphthyl isothiocyanate, characterized using various spectroscopic techniques (Zakariah et al., 2016). Another example includes the work by Ngah et al. (2016), where 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea was synthesized from the reaction of 1-naphthyl isothiocyanate and 1,3-phenylenediamine (Ngah et al., 2016).

Molecular Structure Analysis

Crystallographic and theoretical studies provide insights into the molecular structure of 1-(2-Naphthyl)-2-thiourea. AlDamen and Sinnokrot (2014) conducted a single crystal X-ray diffraction study revealing the molecule crystallizes in the monoclinic space group, with detailed measurements of unit cell parameters and intermolecular interactions (AlDamen & Sinnokrot, 2014).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-Naphthyl)-2-thiourea involves interactions with metal ions and potential for forming complexes. For example, the preliminary binding study of the thiourea with metal cations shows good affinity towards Fe2+, Hg2+, Ag+, and Cu2+, indicating its potential as a ligand in coordination chemistry (Zakariah et al., 2016).

Scientific Research Applications

  • Fluorescent Investigation of Serum Albumin : N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea has been shown to quench the intrinsic fluorescence of serum albumin, indicating potential use in biological fluorescence studies. This process is predominantly stabilized by hydrophobic interactions (Cui, Wang, Cui, & Li, 2006).

  • Ionophore for Metal Ion Sensors : Certain thiourea compounds like 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea show promise as ionophores for metal ion sensors, especially in binding with Hg2+ ions (Ngah et al., 2018).

  • Potential Anticancer Properties : A novel adamantane-naphthyl thiourea conjugate has been synthesized, exhibiting stability and electron-withdrawing characteristics that suggest potential in anticancer applications (Arshad et al., 2021).

  • Chemical Sensors : Mono-thiourea derivatives have shown potential as chemical sensors to study binding interactions between metal ions and compounds (Ngah, Heng, Hassan, & Hasbullah, 2016).

  • Catalysis and Catalytic Coatings : Derivatives like (3-naphthalene-1-yl)-di-thiourea-ethylene display good affinity towards metal cations, suggesting applications in catalysis and catalytic coatings (Zakariah, Ahyak, Heng, & Hasbullah, 2016).

  • Enantioselective Synthesis in Organic Chemistry : Bifunctional thiourea-tertiary amines have been used to catalyze the addition-cyclization reaction of 2-naphthol with α-dicyanoolefins, producing naphthopyran derivatives with moderate enantioselectivity (Wang, Yang, & Zhao, 2008).

  • Crystal Structure Analysis : The crystal structure of 1-(1-naphthyl)-2-thiourea has been studied, revealing significant intermolecular N-H...S heteroatom interaction and N-H...π interaction, which plays a significant role in attractive intermolecular interactions (AlDamen & Sinnokrot, 2014).

  • Electrochemical Applications : Modified Sonogel-Carbon electrodes with 1-(2-furoyl)-3-(1-naphthyl)thiourea show improved electrochemical response, offering potential in metal detection (Cubillana-Aguilera et al., 2010).

  • Complexation with Metal Cations : Naphthyl thiourea forms penta-coordinate complexes with palladium(II) chloride, acting as uni-univalent electrolytes with sulfur-metal bonds (Khan, 1974).

  • Polymer Nanocomposites : Poly(thiourea-azo-naphthyl)/multi-walled carbon nanotube nanocomposites exhibit promising electrical conductivity, mechanical and thermal stability, with potential in various industrial applications (Kausar & Hussain, 2014).

  • Logic Operations at Molecular Level : A thiourea compound has been utilized to perform binary logic operations at the molecular level, enabling absorption and fluorescence dual-mode output signals (Wang, Li, Zhang, & Luo, 2013).

Safety And Hazards

The safety and hazards of “1-(2-Naphthyl)-2-thiourea” would depend on its specific properties. As a reference, 2-naphthol can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1-(2-Naphthyl)-2-thiourea” would depend on its potential applications. For instance, 2-naphthol has attracted considerable attention as a valuable precursor for the synthesis of diverse heterocyclic compounds in organic synthesis .

properties

IUPAC Name

naphthalen-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGVEGFEGJLZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187558
Record name Thiourea, 2-naphthalenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthyl)-2-thiourea

CAS RN

3394-04-5
Record name N-2-Naphthalenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3394-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(2-naphthyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003394045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, 2-naphthalenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-naphthyl)-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JM Davies, HF Thomas, D Manson - Br Med J (Clin Res Ed), 1982 - bmj.com
The rodenticide ANTU (alpha-naphthylthiourea) was used in the United Kingdom mainly in the late 1940s and early 1950s. The product then contained up to 0.2% of beta-…
Number of citations: 12 www.bmj.com
RA Wilkinson, SH Pincus, K Song, JB Shepard… - Bioorganic & medicinal …, 2013 - Elsevier
The G-protein coupled receptor CXCR4 is a co-receptor for HIV-1 infection and is involved in signaling cell migration and proliferation. In a previous study of non-peptide, guanide-…
Number of citations: 13 www.sciencedirect.com
RH Lilien, M Sridharan, BR Donald - 2004 - digitalcommons.dartmouth.edu
The long development process of novel pharmaceutical compounds begins with the identification of a lead inhibitor compound. Computational screening to identify those ligands, or …
Number of citations: 3 digitalcommons.dartmouth.edu

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